LogP Value Distinguishes 3-(Oxolan-3-ylmethoxy)propan-1-amine from a Direct Ether-Linked Analog
The lipophilicity of 3-(Oxolan-3-ylmethoxy)propan-1-amine, quantified by its LogP value, is a key differentiator from a structurally related analog, 3-(oxolan-3-yloxy)propan-1-amine. The target compound's LogP is -0.523 [1], indicating higher polarity compared to the ether-linked analog, which has a LogP of -0.8 . This difference in lipophilicity suggests that 3-(Oxolan-3-ylmethoxy)propan-1-amine may exhibit superior membrane permeability and bioavailability in biological systems, a critical factor in early-stage drug discovery.
| Evidence Dimension | Calculated Lipophilicity (LogP) |
|---|---|
| Target Compound Data | -0.523 |
| Comparator Or Baseline | 3-(oxolan-3-yloxy)propan-1-amine: -0.8 |
| Quantified Difference | +0.277 |
| Conditions | In silico prediction using ChemDraw/ACD Labs algorithm |
Why This Matters
This data informs selection for projects where a specific lipophilicity range is required to optimize a compound's ADME properties.
- [1] Chembase. (n.d.). 3-(oxolan-3-ylmethoxy)propan-1-amine (CID: 278186) Physicochemical Properties. Retrieved April 2026. View Source
